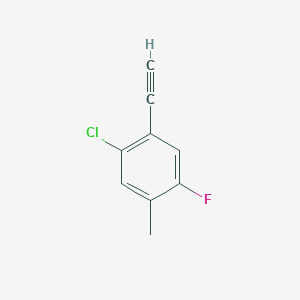
1-クロロ-2-エチニル-4-フルオロ-5-メチルベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, fluorine, and methyl substituents on the benzene ring
科学的研究の応用
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine:
準備方法
The synthesis of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The benzene ring undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group.
Bromination: The amine group is then brominated to introduce the desired substituents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of phenols.
作用機序
The mechanism of action of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it follows in chemical reactions. For example, the presence of electron-withdrawing groups like chlorine and fluorine can make the benzene ring more susceptible to nucleophilic attack .
類似化合物との比較
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene can be compared with other similar compounds such as:
1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene: This compound has a similar structure but with different positions of the substituents, affecting its chemical properties and reactivity.
2-Chloro-4-fluorotoluene: Another related compound with a simpler structure, used in various chemical syntheses.
生物活性
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene, an organic compound with the molecular formula C9H6ClF, has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chlorine atom, an ethynyl group, a fluorine atom, and a methyl group. The presence of these substituents influences its reactivity and interactions with biological systems.
The biological activity of 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene is primarily attributed to its ability to interact with various biomolecules. The electron-withdrawing effects of the chlorine and fluorine atoms can enhance the electrophilicity of the compound, making it more reactive towards nucleophiles such as thiols and amines. This reactivity is crucial for its potential applications in medicinal chemistry.
Anticancer Properties
Research into structurally related compounds has revealed promising anticancer activities. For example, certain phenylacetylenes have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of ethynyl groups in similar compounds has been linked to enhanced biological activity against cancer cells .
Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing novel homoisoflavonoids reported that certain derivatives exhibited submicromolar antiangiogenic effects in vitro. This suggests that compounds with similar frameworks to 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene could also possess significant antiangiogenic properties .
Study 2: Electrophilic Activity
Another investigation into electrophilic hetero-aromatic compounds revealed that thiazoles with alkyne electrophiles selectively induced ferroptosis in cancer cells. This highlights the potential for 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene to be explored for similar cytotoxic effects due to its ethynyl substituent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene | C9H6ClF | Potential antimicrobial and anticancer |
| 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | Anticancer activity reported |
| Polyhalogenated benzimidazoles | Variable | Effective against MRSA |
特性
IUPAC Name |
1-chloro-2-ethynyl-4-fluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXRIFGUYSLUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














